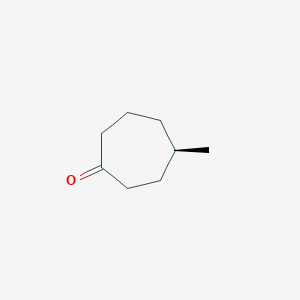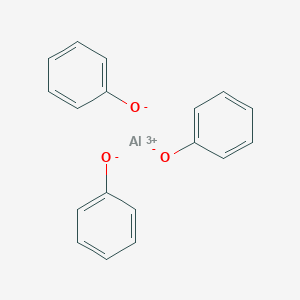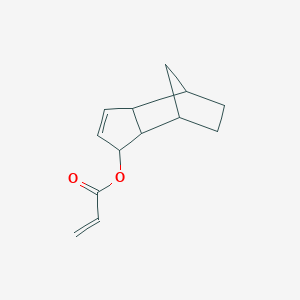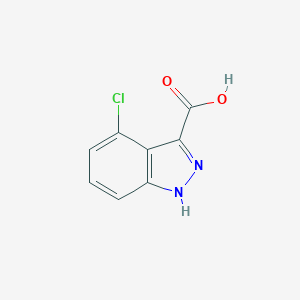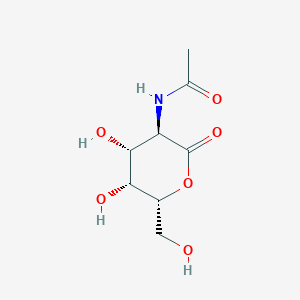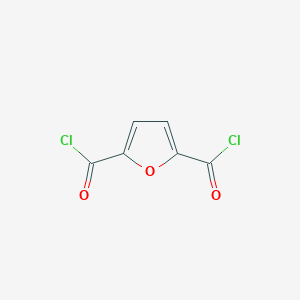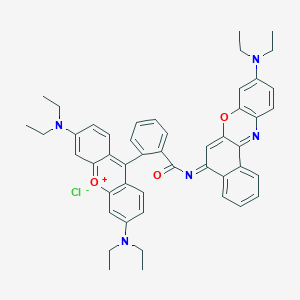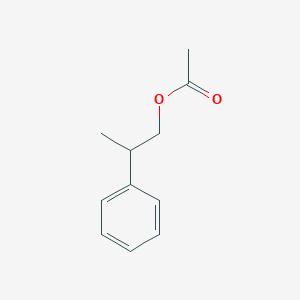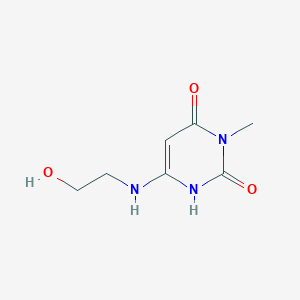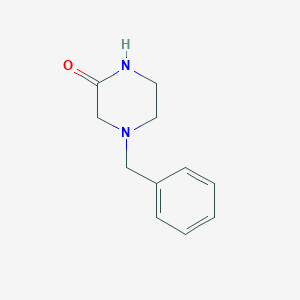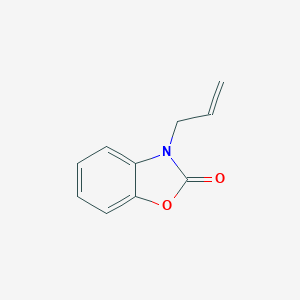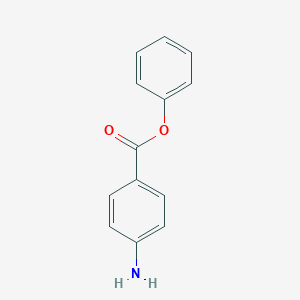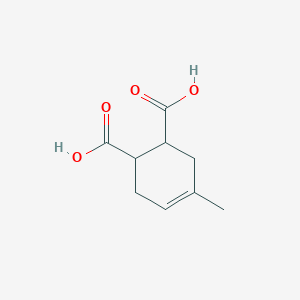
Strontium-88
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Strontium-88 is a radioactive isotope of strontium, which is a chemical element with the symbol Sr and atomic number 38. Strontium-88 is produced through the decay of radium-88, which is itself a decay product of thorium-232. Strontium-88 has a half-life of 16.8 years and decays by beta emission to yttrium-88.
Wissenschaftliche Forschungsanwendungen
Geochemistry and Paleoceanography
Strontium isotopes, including Strontium-88, are essential in geochemistry and paleoceanography. They are used for paleoceanographic temperature reconstruction, particularly through the δ88/86Sr ratios in cold-water corals. This application helps in understanding past ocean temperatures and climate conditions (Han Gui-lin, 2011).
Ecosystem Process Tracing
Strontium isotopes serve as tracers for chemical weathering, soil genesis, cation mobility, and the chronostratigraphic correlation of marine sediments. They provide insights into large-scale ecosystem processes and even allow for the examination of cation mobility within soil profiles (R. Capo, B. Stewart, O. Chadwick, 1998).
Archaeology and Forensics
In archaeology and forensics, Strontium-88 isotopes are used for geolocation and provenance studies. They help in building baseline models predicting surficial 87Sr/86Sr variations, which are crucial for determining the geographic origins of archaeological artifacts, ecology, and forensic samples (C. Bataille et al., 2018).
Biomedical Research
Strontium-88 has applications in biomedical research, especially in studying calcium metabolism and bone health. It is used as a marker to understand various aspects of bone physiology and pathology (Walter E Cabrera et al., 1999).
Environmental Science
The stable isotopes of strontium, including Strontium-88, are used to understand and trace environmental processes. They are instrumental in mapping bioavailable strontium variations for large-scale environmental and ecological studies (C. Bataille, B. Crowley, M. Wooller, G. Bowen, 2020).
Wildlife and Forensic Science
Strontium-88 isotopes are utilized in wildlife tracking and forensic science. They help in determining the geographic origin of various animal species and support the tracking of wildlife migration patterns (D. T. Flockhart et al., 2015).
High-Precision Measurement Techniques
Advanced techniques like Multiple Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) are employed for high-precision measurements of strontium isotope ratios. These techniques are crucial for accurate environmental and geochemical analyses (S. Ehrlich et al., 2001).
Eigenschaften
CAS-Nummer |
14119-10-9 |
|---|---|
Produktname |
Strontium-88 |
Molekularformel |
Sr |
Molekulargewicht |
87.905612 g/mol |
IUPAC-Name |
strontium-88 |
InChI |
InChI=1S/Sr/i1+0 |
InChI-Schlüssel |
CIOAGBVUUVVLOB-IGMARMGPSA-N |
Isomerische SMILES |
[88Sr] |
SMILES |
[Sr] |
Kanonische SMILES |
[Sr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



